Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an amino group, a bromophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoaniline with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to maximize efficiency.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Phenyl-substituted thiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate is used as a building block in the synthesis of more complex molecules, particularly in the development of
Properties
IUPAC Name |
methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJRSGFNTBHACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674763 | |
Record name | Methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-52-5 | |
Record name | Methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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